

Benchmarking GFH018: A Comparative Analysis of TGF- β R1 Inhibitors in Oncology

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Compound of Interest

Compound Name: GFH018

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SHANGHAI, China – November 21, 2025 – This guide provides a comprehensive performance comparison of **GFH018**, a novel small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor (TGF- β R1), against other published data for similar agents in its class. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols from pivotal clinical trials, and visualizes the underlying biological pathways and study designs.

GFH018 targets the TGF- β signaling pathway, a critical regulator of tumor growth, metastasis, and immune suppression.^[1] By inhibiting TGF- β R1, also known as activin receptor-like kinase 5 (ALK5), **GFH018** aims to block downstream signaling, thereby reactivating the anti-tumor immune response and inhibiting tumor progression.^{[1][2]} This guide benchmarks **GFH018** against two other prominent TGF- β R1 inhibitors, Galunisertib and Vactosertib, providing a comparative landscape of their clinical performance.

Performance Data Summary

The following tables summarize the key efficacy and safety findings from clinical trials of **GFH018**, Galunisertib, and Vactosertib.

Table 1: Efficacy of **GFH018** in Clinical Trials

Clinical Trial (NCT ID)	Therapy	Indication	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Phase I (NCT05051241)[3]	GFH018 Monotherapy	Advanced Solid Tumors	-	25.0% (at 85 mg BID)	-
Phase Ib/II (NCT04914286)[4]	GFH018 + Toripalimab (anti-PD-1)	Recurrent/Metastatic Nasopharyngeal Carcinoma (R/M NPC)	31.3%	50%	2.0 months
Phase Ib/II (NCT04914286)[4]	GFH018 + Toripalimab (anti-PD-1)	R/M NPC (ICI-naïve)	47.1%	64.7%	9.0 months

Table 2: Efficacy of Galunisertib in Clinical Trials

Clinical Trial (NCT ID)	Therapy	Indication	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Phase 2 (NCT01246986)[5]	Galunisertib + Sorafenib	Advanced Hepatocellular Carcinoma (HCC)	4.5% (Partial Response)	51.1% (PR+SD)	4.1 months	18.8 months
Phase Ib/II (NCT02423343)[6]	Galunisertib + Nivolumab	Non-Small Cell Lung Cancer (NSCLC)	24% (Partial Response)	40% (PR+SD)	5.26 months	11.99 months

Table 3: Efficacy of Vactosertib in Clinical Trials

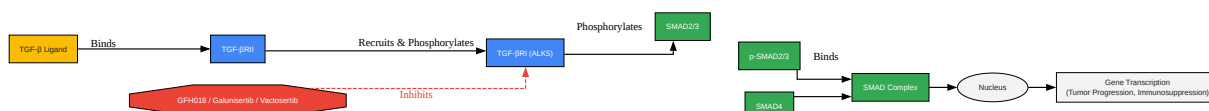
Clinical Trial (NCT ID)	Therapy	Indication	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Progression-Free Rate (PFR)	Median Progression-Free Survival (PFS)
Phase Ib/II (NCT03802084)[7]	Vactosertib + Imatinib	Desmoid Tumors	25.9% (Confirmed Partial Response)	96.3%	96.3% at 16 weeks	-
Phase I/II (NCT05588648)	Vactosertib Monotherapy	Recurrent/Refractory Osteosarcoma	36.4%	-	-	1.9 months

Table 4: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)

Drug	Clinical Trial	Most Common TRAEs (Any Grade)	Grade ≥3 TRAEs
GFH018	Phase I Monotherapy (NCT05051241)[3]	Proteinuria (26.0%), AST increased (18.0%), Anemia (14.0%), ALT increased (12.0%)	6.0% of patients
Phase Ib/II Combination (NCT04914286)[8]	Anaemia, Hyponatraemia, Rash, Fatigue	26.8% of patients	
Galunisertib	Phase 2 Combination with Sorafenib[5]	Fatigue (33.6%), Anemia (25.5%), Peripheral edema (22.8%), Abdominal pain (21.5%)	Neutropenia (2.7%), Fatigue, Anemia, Increased bilirubin, Hypoalbuminemia, Embolism (1.3% each)
Vactosertib	Phase Ib/II Combination with Imatinib[7]	Myalgia (37%), Anemia (37%), Nausea (33.3%)	Neutropenia (22.2%), Anemia (18.5%)

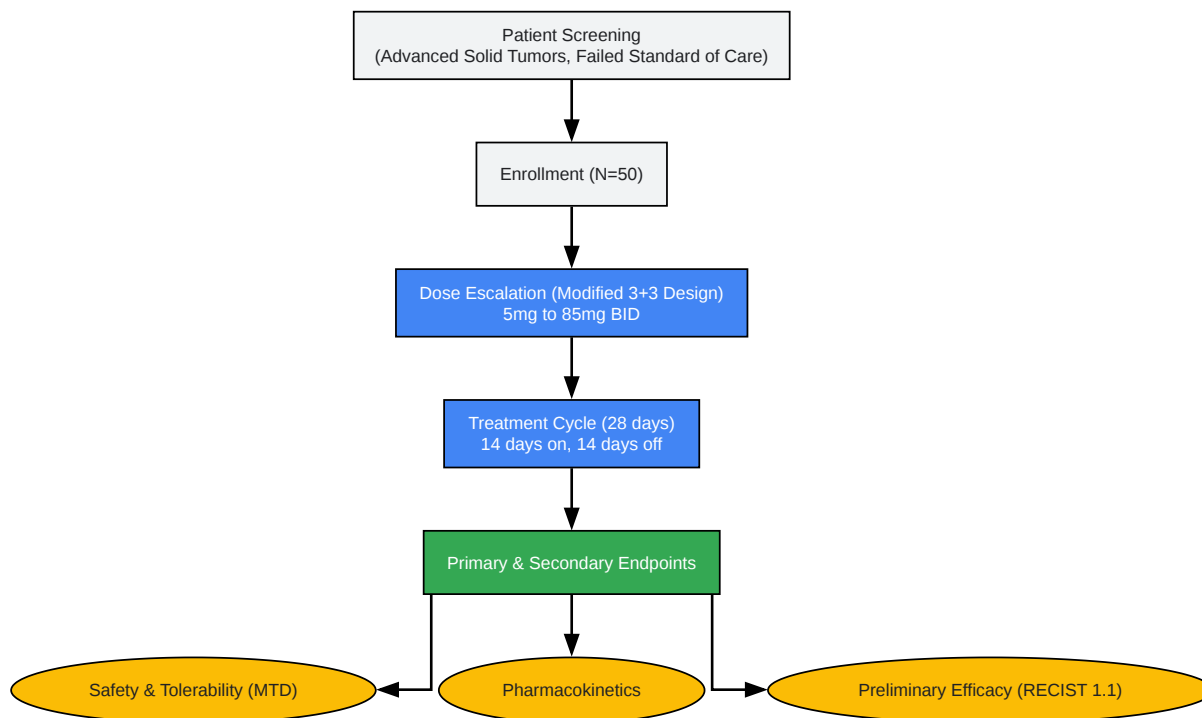
Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the structure of the clinical trials, the following diagrams have been generated using Graphviz.



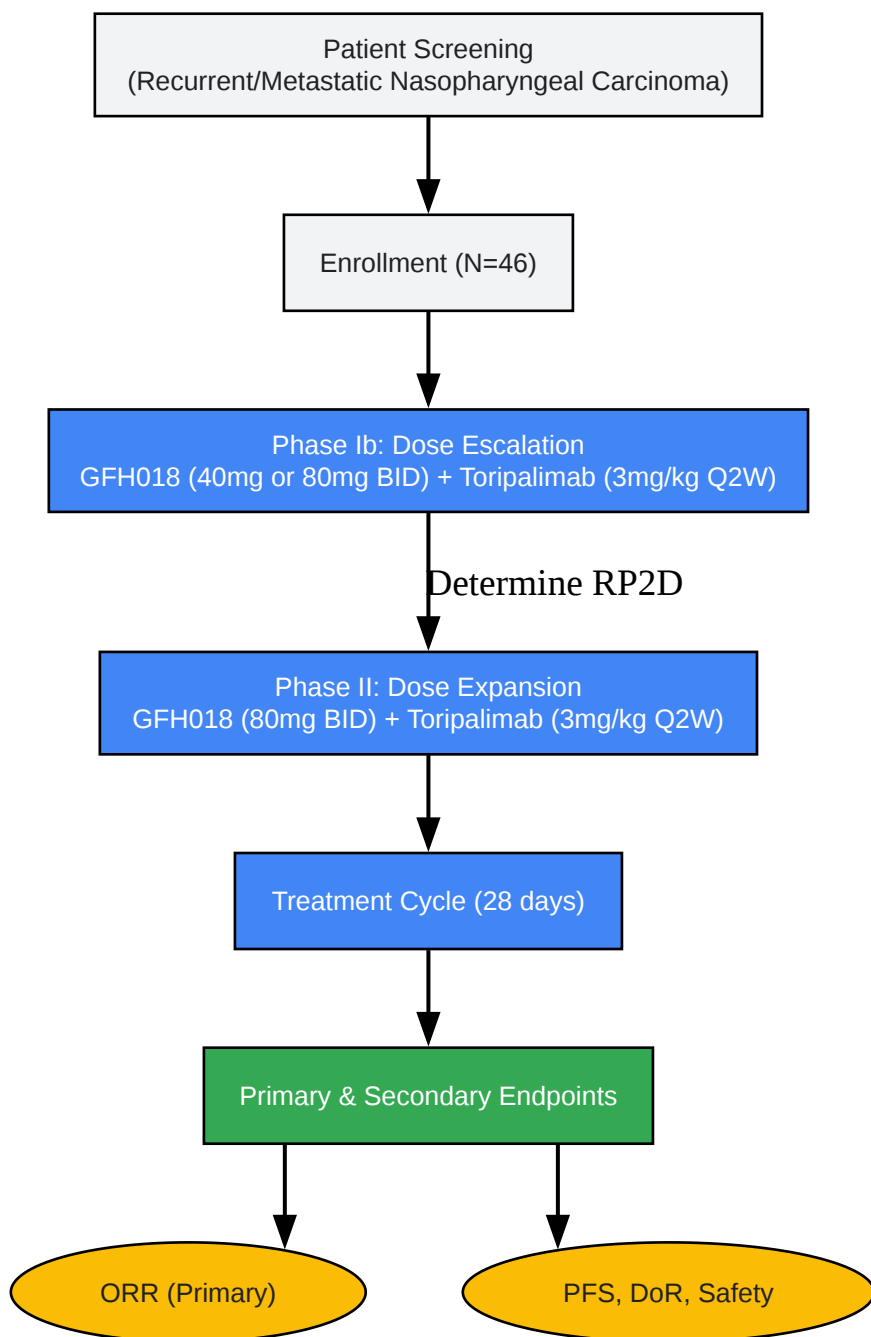
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TGF- β signaling pathway and the point of inhibition by **GFH018** and its alternatives.



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Experimental workflow for the Phase I monotherapy trial of **GFH018** (NCT05051241).



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Experimental workflow for the Phase Ib/II trial of **GFH018** with Toripalimab (NCT04914286).

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

GFH018 Phase I Monotherapy Trial (NCT05051241) This was a first-in-human, open-label, non-randomized, dose-escalation and expansion study.[9][10] Fifty adult patients with advanced solid tumors who had failed standard of care were enrolled.[10] The study utilized a modified 3+3 dose escalation design with eight dose levels of **GFH018**, from 5 mg to 85 mg, administered orally twice daily (BID) for 14 days followed by a 14-day rest period in a 28-day cycle.[10] The primary objectives were to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[9] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor efficacy based on RECIST 1.1 criteria.[10]

GFH018 Phase Ib/II Combination Trial (NCT04914286) This open-label, multicenter study evaluated **GFH018** in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors, including a cohort of 46 patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).[1][4] In the Phase Ib dose-escalation portion, patients received **GFH018** at 40 mg or 80 mg BID for 14 days on/14 days off, combined with toripalimab at 3 mg/kg intravenously every two weeks.[4] The Phase II expansion part used the recommended Phase II dose of **GFH018** (80 mg BID).[4] The primary endpoint was the Objective Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of Response (DoR), and safety.[4]

Galunisertib Phase 2 Combination Trial with Sorafenib (NCT01246986) This open-label, multicenter Phase 2 study assessed the combination of galunisertib and sorafenib in 47 patients with advanced hepatocellular carcinoma (HCC) who had not received prior systemic therapy.[5][11] Patients received sorafenib 400 mg BID continuously.[5] Galunisertib was administered orally at 80 mg or 150 mg BID for 14 days of a 28-day cycle.[5] The primary objectives included time-to-tumor progression (TTP), with secondary objectives of overall survival (OS), response rate, and safety.[5]

Vactosertib Phase Ib/II Combination Trial with Imatinib (NCT03802084) This was an investigator-initiated, open-label, multicenter Phase Ib/II trial in patients with desmoid tumors not amenable to local therapies or with disease progression.[7] The study evaluated the safety and efficacy of vactosertib in combination with imatinib.[7] In the Phase Ib portion, a standard 3+3 dose-escalation design was used to determine the recommended Phase II dose of vactosertib (100 mg or 200 mg BID, 5 days on/2 days off) in combination with a fixed dose of

imatinib (400 mg daily).[7][12] The primary endpoint for the Phase II part was the progression-free rate at 16 weeks.[7]

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